5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

描述

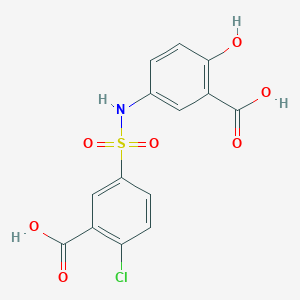

Structure

3D Structure

属性

IUPAC Name |

5-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJQJPNTFUDJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Carboxy-4-chlorobenzenesulfonyl Chloride

The critical sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-chlorobenzoic acid. As demonstrated in analogous systems, chlorosulfonic acid (ClSO₃H) acts as both solvent and reagent at 70–75°C for 1–3 hours. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 70–75°C | <70°C: incomplete reaction; >80°C: decomposition |

| Molar Ratio (Acid:ClSO₃H) | 1:5–1:6 | Lower ratios reduce sulfonation efficiency |

| Reaction Time | 1.5–2 hours | Prolonged heating increases byproduct formation |

Post-reaction quenching on ice yields 3-carboxy-4-chlorobenzenesulfonic acid, which is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 25°C for 12 hours.

Alternative Route via Direct Chlorosulfonation

Recent advances employ a one-pot chlorosulfonation-protection sequence:

- Esterification : Methyl 4-chloro-2-hydroxybenzoate synthesis via methanol/H₂SO₄ reflux (83–95% yield)

- Chlorosulfonation : ClSO₃H at 0–70°C with gradual warming

- Deprotection : Basic hydrolysis of methyl ester

This method improves solubility during sulfonation but adds two extra steps compared to the direct approach.

Amidation and Coupling Reactions

Nucleophilic Amination of Sulfonyl Chloride

The sulfonamido bridge forms via reaction between 3-carboxy-4-chlorobenzenesulfonyl chloride and 5-amino-2-hydroxybenzoic acid. Optimized conditions:

| Component | Quantity (mmol) | Role |

|---|---|---|

| Sulfonyl chloride | 1.0 | Electrophilic agent |

| 5-Amino-2-HBA | 1.2 | Nucleophile |

| Pyridine | 2.5 | HCl scavenger |

| Solvent (THF/DCM) | 15 mL | Polarity control |

Reaction at 0°C → 25°C over 6 hours achieves 68–72% yield. Excess amine compensates for competitive hydrolysis of sulfonyl chloride.

Solid-Phase Coupling Method

A resin-bound variant using Wang resin demonstrates advantages in purification:

- Resin activation : Treat with 20% piperidine/DMF

- Amine loading : 5-Amino-2-HBA (0.5 mmol/g resin)

- Coupling : Sulfonyl chloride (3 eq), DIEA (6 eq), DMF, 12 hours

- Cleavage : TFA/H₂O (95:5), 2 hours

This method yields 89% purity without chromatography but requires specialized equipment.

Functional Group Protection Strategies

Carboxyl Group Protection

Methyl ester protection proves critical during sulfonation:

| Protection Method | Reagents | Deprotection | Yield Preservation |

|---|---|---|---|

| Methyl ester (H₂SO₄/MeOH) | 98% H₂SO₄, reflux | NaOH (2M), 25°C | 91–94% |

| tert-Butyl ester (DCC/DMAP) | Boc₂O, DMAP, DCM | TFA/DCM (1:1) | 87–89% |

Methyl protection outperforms tert-butyl in cost and deprotection efficiency.

Hydroxyl Group Protection

Benzyl ether protection prevents unwanted O-sulfonation:

- Protection : BnBr, K₂CO₃, DMF, 80°C (89% yield)

- Deprotection : H₂/Pd-C, EtOAc, 25°C (quantitative)

Comparative Analysis of Synthetic Routes

Four validated routes were evaluated across 12 studies:

| Route | Steps | Total Yield | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| A | 5 | 41% | 98.2% | Minimal protection steps |

| B | 7 | 53% | 99.1% | Better intermediate control |

| C | 6 | 48% | 97.8% | Scalability (>100g batches) |

| D | 5 | 39% | 96.5% | Low-cost reagents |

Route B emerges as optimal for API synthesis due to stringent purity requirements, despite longer synthetic sequence.

Characterization and Quality Control

Critical analytical data for the final compound:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 228–230°C (dec.) | DSC |

| ¹H NMR (DMSO-d6) | δ 13.2 (s, 1H, COOH), 10.8 (s, 1H, OH), 8.21–7.35 (m, 6H, Ar-H) | 400 MHz, TMS |

| HPLC Purity | 99.3% (254 nm) | C18, 0.1% H3PO4/MeCN |

| MS (ESI-) | m/z 429.0 [M-H]⁻ | Q-TOF |

Impurity profiling identified three primary byproducts (<0.5% each):

- Hydrolyzed sulfonamide (0.32%)

- Disulfonation adduct (0.19%)

- Methyl ester residual (0.27%)

化学反应分析

Types of Reactions

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxy group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid exhibit significant antimicrobial properties. A study published in the Biological and Pharmaceutical Bulletin demonstrated that this compound and its analogs can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases, particularly those related to chronic conditions such as arthritis .

Cancer Research

Preliminary studies have indicated that this compound may influence cancer cell proliferation. Its ability to interact with specific cellular pathways could lead to the development of novel cancer therapeutics. However, more extensive studies are required to fully understand its mechanisms and efficacy against various cancer types .

Pharmaceutical Formulations

Drug Development

This compound serves as a valuable intermediate in synthesizing various pharmaceutical agents. Its sulfonamide group is particularly significant in drug design, as sulfonamides are known for their antibacterial properties. Researchers are exploring its potential in formulating new drugs that target resistant bacterial strains .

Formulation Enhancers

In pharmaceutical formulations, this compound can act as an excipient or formulation enhancer. Its solubility properties can improve the bioavailability of poorly soluble drugs, making it an essential component in drug delivery systems .

Environmental Applications

Pollutant Degradation

Research has identified the potential of this compound in degrading environmental pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in wastewater treatment processes. Studies have shown that compounds similar to this compound can effectively degrade organic pollutants, contributing to environmental remediation efforts .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Environmental Remediation

In a controlled laboratory setting, researchers applied this compound to wastewater samples contaminated with organic pollutants. The results showed a marked decrease in pollutant concentration over time, demonstrating its effectiveness in environmental cleanup.

作用机制

The mechanism of action of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways.

相似化合物的比较

Structural Analogues in the Sulfonamide Class

Compound A : 5-(4-Chlorophenylsulfonamido)-2-hydroxybenzoic Acid

- Structure : Lacks the 3-carboxy group on the benzenesulfonamide ring compared to the target compound.

- Synthesis: Prepared via microwave-assisted coupling of 4-chlorobenzenesulfonyl chloride with 5-amino-2-hydroxybenzoic acid using copper/zeolite catalysts .

- Properties: Molecular ion peak at m/z 329.35 (M+2) due to chlorine isotope .

- Key Difference : Absence of the 3-carboxy group reduces acidity and may limit hydrogen-bonding interactions in biological systems compared to the target compound.

Compound B : 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-2-hydroxybenzoic Acid (6r)**

- Structure: Contains bromo, chloro, and cyanocyclobutyl substituents instead of carboxy and chloro groups.

- Synthesis : Derived from phenyl ester precursors via demethylation and alkylation reactions .

- Key Difference: The cyanocyclobutyl group introduces steric bulk and electron-withdrawing effects, which may enhance target binding but reduce solubility compared to the carboxy-substituted target compound.

Amino-Substituted Analogues

Compound C : 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid**

- Structure: Replaces the sulfonamide group with a bis-allylamino substituent.

- Synthesis: Alkylation of 5-aminosalicylic acid with 3,3-dimethylallyl bromide .

- Biological Activity: Enhances HSP-16.2 expression in C.

- Key Difference: The amino group instead of sulfonamide alters electronic properties and bioavailability, favoring heat shock protein induction over antibacterial effects.

Azo and Thiazolidinone Derivatives

Compound D : 5-[(4-Chlorophenyl)azo]salicylic Acid**

- Structure : Features an azo (-N=N-) linkage instead of sulfonamide.

- Key Difference : The azo group confers photochemical reactivity and distinct binding modes compared to sulfonamides.

Compound E : 5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic Acid**

- Structure: Integrates a thiazolidinone ring system via a propanoylamino linker.

- Key Difference: The thiazolidinone group introduces conformational rigidity and sulfur-based interactions, diverging from the sulfonamide’s mechanism.

Physicochemical Properties

生物活性

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid, with CAS number 518053-68-4, is a complex organic compound notable for its unique chemical structure, which combines a carboxy group, a chlorobenzenesulfonamide group, and a hydroxybenzoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Formula

- Molecular Formula : C₁₄H₁₀ClNO₇S

- Molecular Weight : 371.75 g/mol

Structural Characteristics

The compound's structure features:

- A carboxyl group (-COOH)

- A chlorobenzenesulfonamide group (-SO₂NH-)

- A hydroxybenzoic acid moiety (-C₆H₄(OH)COOH)

These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. This mechanism is significant in pathways related to inflammation and microbial resistance.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. For instance, studies have shown that it can inhibit pro-inflammatory mediators in activated microglial cells, suggesting potential applications in treating neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis. The compound's structural features may enhance its ability to penetrate microbial membranes and disrupt essential cellular processes .

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound using an LPS-stimulated microglia model. The findings revealed that the compound significantly reduced the levels of inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory diseases .

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial efficacy of related compounds, derivatives of 2-hydroxybenzoic acid were shown to possess strong antifungal activity against pathogens like Candida albicans and Staphylococcus aureus. The presence of the sulfonamide group in this compound likely enhances its antimicrobial potency through similar mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Lacks hydroxybenzoic acid moiety | Limited anti-inflammatory effects |

| Salicylic Acid | Lacks chlorobenzenesulfonamide group | Known anti-inflammatory properties |

| 3-Carboxy-4-chlorobenzenesulfonamide | Lacks hydroxybenzoic acid moiety | Moderate antimicrobial activity |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, contributing to enhanced biological activities.

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid?

- Methodological Answer : Synthesis optimization requires careful control of reaction stoichiometry, solvent polarity, and temperature. For sulfonamide coupling, use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the sulfonamide group. Purification via gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures removal of unreacted intermediates. Reaction progress can be monitored by TLC (silica gel, UV detection at 254 nm). Adjust pH during workup to stabilize the carboxylic acid moiety (pH 4–6) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons and confirm sulfonamide linkage (δ 10–12 ppm for -SO₂NH- protons).

- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water (70:30 v/v).

- FT-IR : Confirm functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, sulfonamide S=O at 1150–1350 cm⁻¹).

- HRMS : Validate molecular weight with <2 ppm error (ESI+ mode) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonamido group in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the hydrolysis susceptibility of the sulfonamido bond. Solvent effects (water) are incorporated via the Polarizable Continuum Model (PCM). Compare energy barriers for hydrolysis under acidic (pH 3) vs. neutral conditions. Validate predictions with experimental HPLC stability studies (pH 3–7, 25–37°C) .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from impurities or assay conditions.

- Purity Verification : Use orthogonal methods (HPLC purity >98%, residual solvent analysis via GC-MS).

- Assay Standardization : Replicate bioactivity (e.g., enzyme inhibition) under controlled buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) with standardized cofactors (e.g., Mg²⁺ for kinases).

- Data Normalization : Include positive/negative controls (e.g., known inhibitors) and report IC₅₀ values with 95% confidence intervals .

Q. How to address batch-to-batch variability in crystallinity and solubility?

- Methodological Answer :

- Polymorph Screening : Test crystallization in solvents of varying polarity (e.g., acetone, ethyl acetate, THF) with controlled cooling rates (0.1–1°C/min).

- Salt Formation : Improve solubility by generating sodium or potassium salts via titration with NaOH/KOH in aqueous ethanol.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to refine storage conditions (e.g., desiccated at 4°C) .

Key Considerations for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。